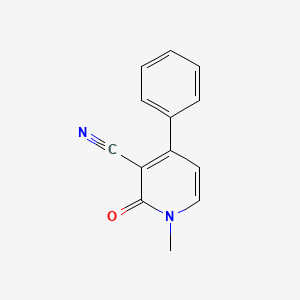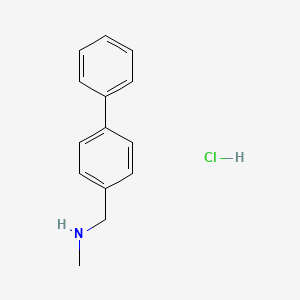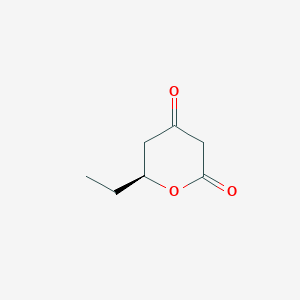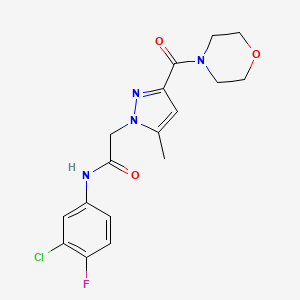
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, is a complex molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be extrapolated to understand the compound of interest.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl group and an amine. In the context of the provided papers, the synthesis of N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) was not detailed, but it can be inferred that similar synthetic strategies could be applied to the target compound, involving the coupling of the appropriate chloro-fluorophenyl and methyl-pyrazolyl fragments with morpholine-4-carbonyl moiety .
Molecular Structure Analysis
The molecular structure of acetamides can be quite complex, with the potential for various intermolecular interactions. For instance, the crystal structures of related acetamides showed a network of hydrogen bonds and halogen-arene interactions, which contribute to the stability and packing of the molecules in the solid state . These interactions are likely to be present in the target compound as well, given its structural similarities.
Chemical Reactions Analysis
Acetamides can participate in various chemical reactions, particularly those involving the amide bond. While the provided papers do not discuss the reactivity of the specific compound , it is reasonable to assume that it would undergo reactions typical of acetamides, such as hydrolysis under acidic or basic conditions, or nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides can be influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as chloro and fluoro substituents can affect the acidity of the amide hydrogen, potentially altering solubility and reactivity. The related compound MPA was found to be an effective corrosion inhibitor, suggesting that the target compound might also exhibit similar surface-adsorptive properties in specific environments . The adsorption behavior is often described by isotherm models, such as the Langmuir adsorption isotherm, indicating a well-defined interaction with surfaces .
科学的研究の応用
Cytotoxic Activity
Some novel sulfonamide derivatives, including compounds structurally related to the specified chemical, have been synthesized and shown to exhibit cytotoxic activity against breast and colon cancer cell lines. These compounds demonstrate potential as anticancer agents, with one compound being particularly potent against breast cancer cell lines, showcasing the therapeutic promise of these chemical structures in oncology (M. Ghorab et al., 2015).
Antioxidant Activity
Research on novel coordination complexes constructed from pyrazole-acetamide derivatives has revealed significant antioxidant activity. These compounds, characterized by their complex structures, offer insights into the role of hydrogen bonding in self-assembly processes, alongside their antioxidant capabilities, suggesting potential applications in mitigating oxidative stress-related diseases (K. Chkirate et al., 2019).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This highlights the potential of these compounds in the development of new anti-inflammatory drugs (K. Sunder et al., 2013).
Antimicrobial Potency
A series of quinoline and pyrazole-acetamide derivatives have been synthesized and shown to possess broad-spectrum antimicrobial potency. These compounds exhibited greater activity than reference drugs against various bacterial and fungal strains, indicating their potential as new lead molecules in antimicrobial drug development (N. Desai et al., 2012).
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O3/c1-11-8-15(17(25)22-4-6-26-7-5-22)21-23(11)10-16(24)20-12-2-3-14(19)13(18)9-12/h2-3,8-9H,4-7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJVSMFOEDJCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)
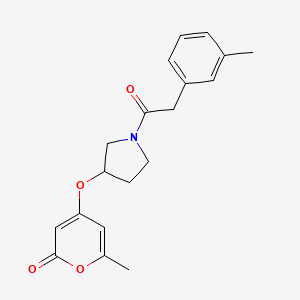
![3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2518799.png)

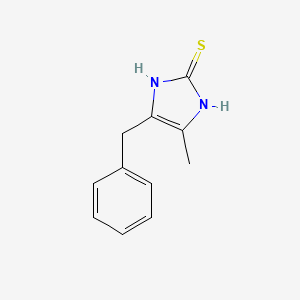


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide](/img/structure/B2518804.png)
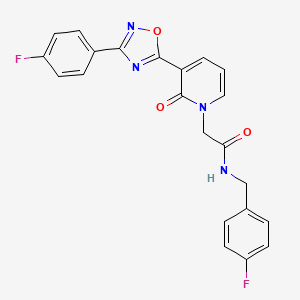
![ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2518807.png)
